Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate
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Overview
Description
Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate is a synthetic organic compound with the molecular formula C15H26N2O3. It is characterized by a spirocyclic structure containing both nitrogen and oxygen atoms, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate typically involves the reaction of tert-butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate with an oxidizing agent to introduce the oxo group at the 10th position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxo derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted spirocyclic compounds .
Scientific Research Applications
Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The spirocyclic structure provides rigidity, which can enhance the compound’s stability and specificity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate
- Tert-butyl 9-oxo-3,10-diazaspiro[5.6]dodecane-3-carboxylate
- Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
Uniqueness
Tert-butyl 10-oxo-3,9-diazaspiro[56]dodecane-3-carboxylate is unique due to the presence of the oxo group at the 10th position, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 9-oxo-3,10-diazaspiro[5.6]dodecane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-7-15(8-11-17)5-4-12(18)16-9-6-15/h4-11H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSZJCHKUQJMRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)NCC2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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